2-(Oxazol-4-yl)phenol
Overview
Description
2-(Oxazol-4-yl)phenol is a heterocyclic compound that features an oxazole ring fused to a phenol group. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The oxazole ring, a five-membered ring containing one oxygen and one nitrogen atom, imparts unique chemical reactivity and biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxazol-4-yl)phenol typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at room temperature, and the resulting oxazoline can be oxidized to the corresponding oxazole using reagents like manganese dioxide (MnO₂) under flow conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts can enhance the efficiency and safety of the process. For example, manganese dioxide can be packed into a column and used as a heterogeneous reagent, minimizing the risk of blockages and improving product purity .
Chemical Reactions Analysis
Types of Reactions
2-(Oxazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form more complex structures.
Reduction: The phenol group can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogens, nitrating agents, and sulfonating agents are typical reagents.
Major Products
Oxidation: Formation of more complex oxazole derivatives.
Reduction: Formation of 2-(Oxazol-4-yl)cyclohexanol.
Substitution: Formation of halogenated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
2-(Oxazol-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its biological activity.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Oxazol-4-yl)phenol involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, influencing biological pathways. For example, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d]oxazol-2-yl)phenol
- 2-(Isoxazol-4-yl)phenol
- 2-(Thiazol-4-yl)phenol
Uniqueness
2-(Oxazol-4-yl)phenol is unique due to its specific combination of an oxazole ring and a phenol group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and reactivity patterns, making it a valuable compound for various applications .
Biological Activity
Overview
2-(Oxazol-4-yl)phenol is a heterocyclic compound characterized by the presence of an oxazole ring fused to a phenolic group. This unique structural combination imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound exhibits potential applications in various fields, including antimicrobial, anticancer, and enzyme inhibition studies.
Chemical Structure and Properties
The molecular structure of this compound allows for diverse interactions within biological systems. The oxazole ring enhances its reactivity, while the phenolic group contributes to its antioxidant properties. This dual functionality is crucial for its biological activities.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The oxazole moiety can engage in hydrogen bonding and π-π interactions, influencing cellular pathways. Notably, it has been studied as a histone deacetylase (HDAC) inhibitor, which plays a critical role in cancer cell proliferation.
Anticancer Activity
Research indicates that this compound derivatives exhibit promising anticancer properties. For instance, one study reported that compounds based on this scaffold selectively inhibit HDAC1 and class IIb HDACs (HDAC6 and HDAC10), with an IC50 value of 7.5 μM against the MV-4-11 leukemia cell line . The inhibition of HDACs leads to increased acetylation of histones, which can trigger apoptosis in cancer cells.
Antimicrobial Properties
The compound has also shown significant antimicrobial activity. Studies suggest that derivatives containing the oxazole ring exhibit potent effects against various bacterial strains, potentially through the inhibition of essential enzymes involved in microbial growth.
Enzyme Inhibition
This compound has been explored for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition can have applications in skin-lightening products and treatments for hyperpigmentation disorders. Compounds derived from this structure have demonstrated IC50 values significantly lower than traditional inhibitors like kojic acid .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural modifications. For example, substituents on the phenolic ring can enhance or diminish its inhibitory potency against specific targets. A systematic examination of various derivatives has led to the identification of optimal substituents that maximize biological efficacy while minimizing cytotoxicity.
Compound | Structural Features | Biological Activity | IC50 Value |
---|---|---|---|
Compound 10 | This compound | HDAC inhibition | 7.5 μM |
Compound 3 | Hydroxyl group at position 4 | Tyrosinase inhibition | 0.51 μM |
Compound 8 | Dihydroxyphenyl ring | Tyrosinase inhibition | 16.78 μM |
Case Studies
- Histone Deacetylase Inhibition : A study synthesized a series of analogues based on the this compound structure to evaluate their efficacy as HDAC inhibitors. The findings revealed that certain modifications significantly enhanced their inhibitory activity against specific HDAC isoforms .
- Tyrosinase Inhibition : Another investigation focused on the tyrosinase inhibitory potential of phenolic compounds featuring an oxazole scaffold. The results indicated that these compounds could effectively reduce melanin production in vitro without cytotoxic effects on normal human skin cells .
Properties
IUPAC Name |
2-(1,3-oxazol-4-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9-4-2-1-3-7(9)8-5-12-6-10-8/h1-6,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWISGKXKSCBIJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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